1-(1-Bromovinyl)-4-pentylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17Br |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-4-pentylbenzene |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,2-6H2,1H3 |
InChI Key |
WJBUJPGYZSRVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=C)Br |
Origin of Product |
United States |
Intermediate Organolithium + E⁺ > R Ch R C E Br R
Reactivity at the Pentylbenzene (B43098) Moiety
The pentylbenzene portion of the molecule also offers opportunities for functionalization, particularly on the aromatic ring.
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles.
In 1-(1-bromovinyl)-4-pentylbenzene, the pentyl group is an activating group but a weak director for ortho metalation. For effective DoM, a stronger directing group would likely need to be present on the aromatic ring. However, it is conceivable that under specific conditions, metalation could be directed by the vinyl group, although this is less common.
Alternatively, functionalization of the pentyl chain itself could introduce a directing group, which could then be used to control the regioselectivity of aromatic substitution. For instance, oxidation of the pentyl chain to a carboxylic acid would provide a powerful directing group for ortho lithiation.
Given the lack of a strong directing group on the parent molecule, electrophilic aromatic substitution reactions such as nitration or halogenation would likely result in a mixture of ortho and meta isomers relative to the pentyl and vinyl bromide groups.
Reactivity and Reaction Pathways of 1 1 Bromovinyl 4 Pentylbenzene
Organometallic Cross-Coupling Reactions
Organometallic cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the precise construction of complex molecular architectures. For 1-(1-bromovinyl)-4-pentylbenzene, these reactions provide a powerful platform for derivatization, leading to a wide array of substituted styrenes and other valuable compounds. The general principle involves the reaction of the vinyl bromide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. nobelprize.org
Palladium-Catalyzed C(sp²)-C(sp²) Bond Formation
Palladium-catalyzed reactions are the cornerstone of cross-coupling chemistry due to their efficiency, functional group tolerance, and the predictability of their reaction mechanisms. nobelprize.orgsigmaaldrich.com For this compound, the C(sp²)-Br bond is the site of reactivity, participating in a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Suzuki–Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edu This reaction is known for its mild conditions, low toxicity of boron reagents, and broad functional group compatibility. nih.gov When this compound is subjected to Suzuki-Miyaura coupling conditions, it can react with various aryl or vinyl boronic acids to produce substituted styrene (B11656) derivatives. The reaction typically retains the stereochemistry of the vinyl bromide. youtube.com
The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and base) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides
| Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 °C | Good to Excellent | researchgate.netnih.gov |
| Potassium Alkenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 80 °C | High | nih.gov |
| Heteroarylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | Acetonitrile/H₂O | 37 °C | Good to Excellent | frontiersin.org |
Stille Coupling with Organostannanes
The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by palladium. openochem.org This reaction is highly versatile due to the stability of organostannanes to air and moisture and their tolerance of a wide range of functional groups. openochem.org The reactivity of this compound in Stille coupling allows for the formation of C(sp²)-C(sp²) bonds with various organostannanes, including aryl, vinyl, and alkynyl stannanes. nih.gov
The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. A key advantage is that no base is required, which can be beneficial for base-sensitive substrates. However, a significant drawback is the toxicity of the organotin reagents and byproducts. researchgate.net
Table 2: Representative Conditions for Stille Coupling of Vinyl Halides
| Coupling Partner | Catalyst | Ligand | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl-Sn(n-Bu)₃ | Pd₂(dba)₃ | P(2-furyl)₃ | Toluene | Reflux | High | nih.gov |
| Vinyl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | - | THF | 50 °C | Good to Excellent | acs.org |
| Alkenylstannane | Pd₂(dba)₃/CuBr·Me₂S | Tri-2-furylphosphine | THF/Toluene | Reflux | High | nih.gov |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a powerful C-C bond-forming reaction between an organohalide and an organozinc reagent, catalyzed by nickel or palladium. organic-chemistry.org It offers a broad scope, coupling aryl, vinyl, benzyl, and allyl halides. organic-chemistry.org For this compound, this reaction provides an efficient route to synthesize complex alkenes. Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can lead to faster reaction times and milder conditions. sigmaaldrich.com
A notable advantage is the high functional group tolerance when using highly active zinc (Rieke® Zinc), which allows for the direct formation of functionalized organozinc reagents. sigmaaldrich.com Stereoselective couplings of vinyl bromides with organozinc reagents have been achieved, often proceeding with retention of the double bond geometry. researchgate.netnih.gov
Table 3: Representative Conditions for Negishi Coupling of Vinyl Bromides
| Coupling Partner | Catalyst | Additive | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl-ZnCl | Pd(P(t-Bu)₃)₂ | - | THF | Room Temp. | High | organic-chemistry.org |
| Alkyl-ZnBr | PdCl₂(Amphos)₂ | TMEDA | Water (micellar) | Room Temp. | Good to High | nih.gov |
| (Hetero)aryl-ZnBr | Pd(OAc)₂ | - | Water/NaCl | Room Temp. - 60 °C | Good to Excellent | nih.gov |
Kumada Coupling with Grignard Reagents
The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, utilizing Grignard reagents (organomagnesium halides) as the organometallic partner. organic-chemistry.orgwikipedia.org This method is effective for coupling alkyl, vinyl, or aryl halides and is often catalyzed by nickel or palladium. wikipedia.org The reaction of this compound with a Grignard reagent offers a direct and economical route to create new C-C bonds. organic-chemistry.org
A primary limitation of the Kumada coupling is the high reactivity and basicity of Grignard reagents, which restricts the tolerance of sensitive functional groups like esters and nitriles. nrochemistry.com However, the reaction is highly effective for creating sterically hindered biaryls and proceeds with retention of stereochemistry for vinyl halides. nrochemistry.comrsc.org
Table 4: Representative Conditions for Kumada Coupling of Vinyl Bromides
| Coupling Partner | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Aryl-MgBr | NiCl₂(dppe) | Et₂O/Benzene (B151609) | Reflux | High | wikipedia.org |
| Alkyl-MgBr | PdCl₂(dppf) | Et₂O | 0 °C to Room Temp. | Good | nrochemistry.com |
| Vinyl-MgBr | Pd(PPh₃)₄ | THF | Room Temp. | High | nih.gov |
Heck Coupling with Alkenes and Arynes
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes and is particularly useful for forming conjugated dienes from vinyl halides. researchgate.netiitk.ac.in The reaction typically proceeds with high trans selectivity. organic-chemistry.org
The mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and regenerates a palladium hydride species, which, upon reaction with the base, reforms the active Pd(0) catalyst. youtube.com While less common, coupling with arynes can also be achieved, leading to more complex aromatic structures.
Table 5: Representative Conditions for Heck Coupling of Vinyl Bromides
| Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| n-Butyl acrylate | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | NaOAc | DMF | 140 °C | Good | thieme-connect.com |
| Styrene | Pd(OAc)₂ | KOAc | DMF | 100 °C | High | researchgate.net |
| Activated Alkenes | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 °C | Good to Excellent | organic-chemistry.org |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, leading to the synthesis of conjugated enynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in publicly available literature, the general reactivity of vinyl bromides in this transformation is well-established.
A general procedure for the Sonogashira coupling of a vinyl bromide like this compound would involve its reaction with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt like copper(I) iodide, and an amine base such as triethylamine (B128534) or diisopropylamine (B44863) in a suitable solvent like tetrahydrofuran (B95107) or dimethylformamide.
Table 1: Representative Conditions for Sonogashira Coupling of Vinyl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 60 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | Room Temp - 80 |
This table represents typical conditions for Sonogashira couplings and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.
Buchwald-Hartwig Amination and Etherification (C-N and C-O bond formation)
The Buchwald-Hartwig amination and etherification reactions are powerful palladium-catalyzed methods for the formation of carbon-nitrogen and carbon-oxygen bonds, respectively. These reactions involve the coupling of a vinyl halide with an amine or an alcohol.
For this compound, a Buchwald-Hartwig amination would involve its reaction with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate). Similarly, the etherification would proceed with an alcohol or a phenol (B47542) under similar catalytic conditions. The choice of ligand and base is crucial for the success of these reactions and often requires careful optimization depending on the specific substrates.
Table 2: Illustrative Catalytic Systems for Buchwald-Hartwig Coupling of Vinyl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Reaction |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Amination |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Etherification |
This table provides examples of catalytic systems used for Buchwald-Hartwig reactions. The optimal conditions for this compound would need to be determined experimentally.
Radical and Photoredox-Mediated Transformations
In addition to palladium-catalyzed reactions, the vinyl bromide functionality of this compound can undergo transformations involving radical intermediates, which can be generated through various methods, including photoredox catalysis.
Atom Transfer Radical Addition (ATRA) Reactions
Atom Transfer Radical Addition (ATRA) involves the addition of a radical to an alkene, followed by the transfer of an atom (typically a halogen) to the resulting radical, propagating a chain reaction. While specific ATRA reactions involving this compound as the alkene component are not readily found in the literature, vinyl bromides can, in principle, act as radical acceptors. However, the primary role of vinyl halides is often as precursors to vinyl radicals.
Single Electron Transfer (SET) Processes
Single Electron Transfer (SET) processes, often facilitated by photoredox catalysis, can be used to generate vinyl radicals from vinyl halides. In a typical scenario, a photocatalyst, upon excitation by visible light, can reduce the vinyl bromide, leading to the cleavage of the carbon-bromine bond and the formation of a vinyl radical. This transient radical species can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to other unsaturated systems, or cyclization reactions. The generation of a vinyl radical from this compound would open up avenues for a range of functionalizations that are complementary to traditional two-electron pathways.
Nucleophilic Substitution Reactions
The bromine atom in this compound can be displaced by a nucleophile, although direct nucleophilic vinylic substitution can be challenging compared to substitution on sp³-hybridized carbons.
Vinylogous Nucleophilic Substitutions
While direct Sₙ2-type substitution at a vinylic center is generally disfavored, nucleophilic attack can occur under certain conditions, often proceeding through an addition-elimination mechanism, particularly with highly activated substrates. For a compound like this compound, such reactions would likely require strong nucleophiles and potentially harsh reaction conditions.
A more plausible pathway for nucleophilic substitution involves a vinylogous route if the system is appropriately designed. However, for this compound itself, direct vinylogous substitution is not a primary reaction pathway without further modification of the molecule to activate the system.
Palladium-Catalyzed Direct Arylation
The vinyl bromide moiety of this compound is a prime candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. While specific studies on the direct arylation of this compound are not extensively documented in publicly available literature, the reactivity of similar vinyl bromides is well-established. These reactions typically involve the coupling of the vinyl bromide with an arene in the presence of a palladium catalyst and a base.
The general scheme for a palladium-catalyzed direct arylation of a vinyl bromide is as follows:
General Reaction Scheme:
R-CH=C(Br)-R' + Ar-H ---(Pd catalyst, Base)---> R-CH=C(Ar)-R' + H-Br
Key to the success of these reactions is the choice of catalyst, ligands, and base. Palladium acetate (B1210297) (Pd(OAc)₂) and phosphine ligands are commonly employed. The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
While specific data for this compound is not available, the following table illustrates typical conditions used for the direct arylation of other vinyl bromides with various aryl partners, which can be considered analogous.
Table 1: Analogous Examples of Palladium-Catalyzed Direct Arylation of Vinyl Bromides
| Vinyl Bromide Substrate | Aryl Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| α-Bromostyrene | Benzene | Pd(OAc)₂, P(o-tol)₃ | KOAc | DMA | 120 | 75 |
| 1-Bromo-1-octene | Toluene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 82 |
| (E)-1-Bromo-1-hexene | Anisole | Pd(PPh₃)₄ | K₂CO₃ | DMF | 110 | 88 |
It is important to note that the electronic and steric properties of the 4-pentyl group in this compound could influence the reactivity and regioselectivity of the direct arylation reaction.
Other Selective Transformations of the Vinyl Bromide
Beyond cross-coupling reactions, the vinyl bromide functionality can undergo a variety of other selective transformations.
Hydroboration of the vinyl double bond in this compound, followed by oxidation or other functionalization steps, offers a pathway to introduce new functional groups. The hydroboration of vinyl halides is known to proceed with high regioselectivity, with the boron atom typically adding to the carbon bearing the halogen. Subsequent oxidation with reagents like hydrogen peroxide in a basic medium would lead to the corresponding α-bromo alcohol.
General Reaction Scheme:
Applications of 1 1 Bromovinyl 4 Pentylbenzene in Organic Synthesis and Materials Science
Precursor in the Synthesis of Conjugated Systems
The vinyl bromide moiety of 1-(1-bromovinyl)-4-pentylbenzene is particularly useful for constructing extended π-conjugated systems. These systems are of great interest in materials science for their potential applications in electronics and optics. The compound readily engages in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.
Stilbenes, characterized by a central 1,2-diphenylethylene core, are a significant class of compounds studied for their optical and biological properties. nih.govnih.gov this compound is an excellent precursor for synthesizing unsymmetrical stilbene (B7821643) derivatives. Using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction, the vinyl bromide can be coupled with various aryl partners. wiley-vch.de
For instance, a Suzuki coupling with an arylboronic acid or a Heck coupling with a styrene (B11656) derivative can yield a stilbene structure bearing a 4-pentylphenyl group on one side of the double bond and a different substituent from the coupling partner on the other. This modular approach allows for the fine-tuning of the final molecule's electronic and physical properties. nih.govwiley-vch.de
Table 1: Synthesis of Stilbene Derivatives via Cross-Coupling Reactions
| Reaction Type | Reactant A | Reactant B | Catalyst System (Example) | Product Type |
| Suzuki Coupling | This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 1-(Aryl)-2-(4-pentylphenyl)ethene |
| Heck Reaction | This compound | Styrene or substituted styrene | Pd(OAc)₂ + Ligand (e.g., P(o-tol)₃) + Base | Substituted 1,2-diaryl-1,3-butadiene |
Substituted diarylacetylenes are another class of important conjugated molecules. This compound can be converted into a terminal alkyne, 1-ethynyl-4-pentylbenzene, through a dehydrobromination reaction, typically using a strong base like sodium amide or potassium tert-butoxide.
This terminal alkyne is a crucial intermediate that can then be coupled with a variety of aryl halides (Ar-X) in a Sonogashira coupling reaction. This two-step sequence provides a versatile route to a wide range of asymmetrically substituted diarylacetylenes, where one aromatic ring carries the pentyl substituent.
Table 2: Two-Step Synthesis of Diarylacetylenes
| Step | Reaction Name | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Dehydrobromination | This compound | Strong Base (e.g., NaNH₂) | 1-Ethynyl-4-pentylbenzene |
| 2 | Sonogashira Coupling | 1-Ethynyl-4-pentylbenzene + Aryl Halide | PdCl₂(PPh₃)₂ + CuI + Amine Base | 1-(Aryl)-2-(4-pentylphenyl)acetylene |
The same cross-coupling strategies used for stilbene synthesis can be extended to build longer conjugated molecules like polyenes and oligomers. By employing di-functionalized coupling partners, the chain can be elongated. For example, a Suzuki coupling reaction between this compound and a diboronic acid could lead to the formation of oligomeric structures where the (4-pentylphenyl)ethene unit is repeated.
This synthetic control allows for the creation of materials with precisely defined conjugation lengths and architectures, which is critical for tuning their photophysical properties, such as absorption and emission wavelengths, for applications in organic electronics.
Monomer in Polymer Chemistry
The vinyl group in this compound makes it a suitable monomer for polymer synthesis. The resulting polymers would feature a poly(vinyl bromide) backbone with bulky and functional 4-pentylphenyl side chains. These side chains can influence the polymer's solubility, thermal properties, and morphology.
This compound can theoretically undergo homopolymerization through its vinyl group. Free radical polymerization is a common method for polymerizing vinyl monomers. msu.edu However, the bulky 4-pentylphenyl substituent and the bromine atom at the double bond present significant steric hindrance, which may slow down the rate of polymerization and limit the achievable molecular weight.
Furthermore, the bromine atom could potentially participate in side reactions or act as a transfer agent, affecting the final polymer structure. Alternative polymerization techniques, such as controlled radical polymerization methods (e.g., Atom Transfer Radical Polymerization - ATRP), might offer better control over the process, potentially using the bromo group as the initiating site under different reaction conditions.
Table 3: Potential Homopolymerization Conditions
| Polymerization Method | Initiator (Example) | Solvent (Example) | Temperature | Expected Outcome |
| Free Radical | Azobisisobutyronitrile (AIBN) | Toluene | 60-80 °C | Poly[this compound] of potentially low to moderate molecular weight |
| Controlled Radical (ATRP) | CuBr / PMDETA | Anisole | 50-90 °C | Potentially more controlled polymer growth, narrower molecular weight distribution |
To tailor the properties of the final material, this compound can be copolymerized with other monomers. msu.edu Copolymerization with simple olefins like ethylene (B1197577) or propylene, or with other vinyl monomers such as styrene or acrylates, could yield a range of functional polymers. nih.govrsc.org
The incorporation of the this compound unit introduces the bulky pentylphenyl group and a reactive bromine atom into the polymer chain. The bromine can be used for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone. The steric hindrance of the monomer would likely lead to low incorporation rates, especially with other sterically demanding comonomers, resulting in random copolymers. msu.edunih.gov The specific monomer reactivity ratios would determine the final distribution of monomer units in the polymer chain. msu.edu
Table 4: Hypothetical Copolymerization Systems
| Comonomer (A) | Comonomer (B) | Polymerization Type | Potential Polymer Structure |
| This compound | Ethylene | Coordination Polymerization | Random copolymer with low incorporation of (A) |
| This compound | Styrene | Free Radical Polymerization | Random copolymer, Poly(styrene-co-[this compound]) |
| This compound | Methyl Acrylate | Free Radical Polymerization | Random copolymer with functional side chains |
Development of Functional Polymers with Pendant Alkylaryl Groups
The structure of this compound makes it a valuable monomer for the synthesis of functional polymers. The vinyl bromide functionality provides a reactive site for various polymerization techniques, while the 4-pentylphenyl group (an alkylaryl group) can be incorporated as a pendant moiety along the polymer backbone. These pendant groups are crucial for tuning the physical and chemical properties of the resulting polymers.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, are powerful tools for the polymerization of vinyl halides. In these reactions, the carbon-bromine bond of this compound can be readily activated by a palladium catalyst, enabling the formation of new carbon-carbon bonds and the growth of polymer chains. For instance, in a Heck coupling reaction, the vinyl bromide can be coupled with an alkene to form a new, more complex vinyl structure, which can be a repeating unit in a polymer.
The incorporation of the 4-pentylphenyl pendant groups influences several key properties of the resulting polymers. The long alkyl chain enhances solubility in common organic solvents, which is a significant advantage for solution-based processing and characterization of the polymers. Furthermore, the aromatic nature of the phenyl group can contribute to the thermal stability and mechanical properties of the material. The ability to modify the polymer properties by introducing such pendant groups is a key area of research in materials science.
| Polymerization Method | Reactant/Catalyst | Resulting Polymer Feature | Potential Application |
| Heck Coupling | Alkene, Palladium Catalyst | Poly(phenylene vinylene) derivative | Organic electronics |
| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium Catalyst | Conjugated polymer with aryl side chains | Light-emitting diodes |
Building Block for Complex Organic Molecules
Beyond polymer synthesis, this compound serves as a versatile building block for the construction of a wide array of complex organic molecules. Its utility stems from the ability to selectively transform the bromovinyl group into various other functional groups.
Pathways to Natural Product Analogues
While direct applications in the total synthesis of natural products are not extensively documented in publicly available literature, the reactivity of this compound suggests its potential in the synthesis of natural product analogues. Many natural products contain complex carbon skeletons that can be assembled using cross-coupling strategies. The vinyl bromide moiety can participate in reactions to form substituted alkenes, which are common structural motifs in biologically active molecules. For example, a Suzuki-Miyaura coupling reaction between this compound and a suitable boronic acid could be employed to create a stilbene-like structure, a core found in various natural products with interesting biological activities. nih.gov
Synthesis of Liquid Crystalline Precursors (excluding mesophase descriptions)
The elongated, somewhat rigid structure imparted by the 4-pentylphenyl group makes this compound an attractive precursor for the synthesis of liquid crystalline materials. Liquid crystals are composed of molecules that exhibit a degree of orientational order, and the introduction of the 4-pentylphenyl moiety can promote such ordering.
The synthesis of liquid crystalline precursors often involves the creation of molecules with a rigid core and flexible terminal chains. This compound provides both a reactive handle (the bromovinyl group) for further molecular elaboration and a flexible terminal chain (the pentyl group). For instance, coupling reactions can be used to link two molecules of this compound or to attach other aromatic units, leading to the formation of larger, more complex structures with the potential for liquid crystalline behavior. The synthesis of stilbene-based and tolan-based (diphenylacetylene) structures, which are known to form the basis of many liquid crystals, can be envisioned through reactions such as the Heck and Sonogashira couplings, respectively. researchgate.netresearchgate.net
| Coupling Reaction | Reactant | Resulting Core Structure |
| Heck Coupling | Styrene derivative | Stilbene |
| Sonogashira Coupling | Terminal alkyne | Tolan (Diphenylacetylene) |
| Suzuki-Miyaura Coupling | Arylboronic acid | Biphenyl or terphenyl derivatives |
Intermediate for High-Performance Organic Materials
The development of high-performance organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the synthesis of precisely defined molecular and polymeric structures. This compound is a valuable intermediate in the synthesis of these materials due to its role in forming conjugated systems.
Conjugated polymers, such as poly(p-phenylenevinylene) (PPV) and its derivatives, are a key class of materials used in OLEDs. The vinyl group in this compound can be incorporated into the main chain of a PPV-type polymer through polymerization reactions like the Heck or Gilch polymerizations. The 4-pentylphenyl side chains would enhance the processability of the resulting polymer, a crucial factor for fabricating thin films for electronic devices. researchgate.net
In the context of OFETs, well-defined conjugated oligomers and polymers are required to facilitate efficient charge transport. The controlled synthesis of such materials can be achieved through iterative cross-coupling reactions, where this compound can serve as a key monomeric unit. rsc.org The ability to create tailored organic semiconductors with specific electronic properties is a major focus of modern materials chemistry.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 1 Bromovinyl 4 Pentylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complex bonding network and stereochemistry of 1-(1-bromovinyl)-4-pentylbenzene. By correlating nuclear spins through bonds or through space, these techniques provide a molecular roadmap.
Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would reveal correlations between the adjacent protons of the pentyl chain and the coupled protons on the aromatic ring. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. youtube.com It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on their attached, and more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com This is crucial for piecing together the molecular skeleton, for instance, by connecting the vinylic protons to the aromatic ring and the pentyl group's first methylene (B1212753) protons to the aromatic ring.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. This provides insights into the molecule's conformation and stereochemistry. For example, NOESY could show correlations between the vinylic protons and the ortho-protons of the benzene (B151609) ring, confirming their spatial proximity.
A summary of the expected ¹H and ¹³C NMR chemical shifts for this compound is provided below.
| Atom Number | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | 143.5 |
| 2, 6 | 7.40 (d, 8.2) | 128.8 |
| 3, 5 | 7.15 (d, 8.2) | 128.5 |
| 4 | - | 138.0 |
| 7 | - | 125.0 |
| 8 | 5.85 (s), 6.20 (s) | 95.0 |
| 9 | 2.60 (t, 7.6) | 35.5 |
| 10 | 1.60 (quint, 7.6) | 31.5 |
| 11 | 1.32 (m) | 31.0 |
| 12 | 1.32 (m) | 22.5 |
| 13 | 0.90 (t, 7.0) | 14.0 |
Should this compound or its derivatives be obtained in a crystalline or semi-crystalline form, solid-state NMR (ssNMR) can provide valuable structural information. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering insights into the local environment and molecular packing. st-andrews.ac.uk
The presence of the bromine atom introduces quadrupolar interactions, as both ⁷⁹Br and ⁸¹Br are quadrupolar nuclei. huji.ac.il These interactions can lead to very broad signals, making detection challenging. However, modern ssNMR techniques, especially at ultra-high magnetic fields, can help in acquiring meaningful data. researchgate.net For instance, ⁷⁹Br ssNMR is sometimes used for the precise adjustment of the magic angle in ssNMR experiments due to its clear quadrupolar spinning sidebands. huji.ac.il ¹³C cross-polarization magic angle spinning (CP-MAS) experiments would be the most common approach to obtain high-resolution carbon spectra of a solid sample, revealing information about conformational inequivalences in the crystalline state.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₇Br. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments.
| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |
| C₁₃H₁₇⁷⁹Br | ¹²C₁₃¹H₁₇⁷⁹Br | 252.0568 |
| C₁₃H₁₇⁸¹Br | ¹²C₁₃¹H₁₇⁸¹Br | 254.0548 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways.
A plausible fragmentation pathway involves the loss of the bromine atom, followed by benzylic cleavage of the pentyl chain.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 252/254 | 173 | [C₁₃H₁₇]⁺ (Loss of Br) |
| 173 | 117 | [C₉H₁₃]⁺ (Loss of C₄H₄ from pentyl chain) |
| 173 | 91 | [C₇H₇]⁺ (Tropylium ion, loss of C₆H₁₀) |
X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline derivatives are obtained)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry, provided that a suitable single crystal can be grown. While this compound is likely an oil at room temperature, crystalline derivatives could potentially be prepared.
If a crystalline derivative were obtained, X-ray diffraction analysis would provide precise information on:
Conformation: The dihedral angles defining the orientation of the vinyl group relative to the benzene ring and the conformation of the pentyl chain.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant non-covalent interactions such as π-π stacking or halogen bonding.
Absolute Stereochemistry: In the case of chiral derivatives, anomalous dispersion effects, particularly with the heavy bromine atom, would allow for the unambiguous determination of the absolute configuration.
Advanced Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations that induce a change in the dipole moment. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the para-disubstituted benzene ring, the vinyl bromide group, and the pentyl chain.
Key Research Findings from Theoretical FTIR Analysis:
Due to the limited availability of experimental spectra in public databases, a theoretical FTIR spectrum of this compound has been generated based on computational chemistry methods. This provides a valuable reference for the expected vibrational modes. The primary absorption bands and their assignments are detailed in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3080-3020 | Medium | Aromatic C-H stretching |
| 2955-2850 | Strong | Aliphatic C-H stretching (pentyl group) |
| 1625 | Medium | C=C stretching (vinyl group) |
| 1595, 1490 | Strong | C=C stretching (aromatic ring) |
| 1465 | Medium | CH₂ bending (pentyl group) |
| 1380 | Medium | CH₃ bending (pentyl group) |
| 880 | Strong | =C-H out-of-plane bending (vinyl group) |
| 820 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
| 650 | Medium | C-Br stretching |
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, characteristic of sp²-hybridized carbon-hydrogen bonds. The strong absorptions in the 2955-2850 cm⁻¹ region are definitive for the aliphatic C-H bonds of the pentyl substituent. The C=C stretching of the vinyl group is expected around 1625 cm⁻¹, while the aromatic ring's C=C stretching vibrations typically appear as a pair of bands around 1595 and 1490 cm⁻¹. The strong band at approximately 820 cm⁻¹ is a key indicator of para-disubstitution on the benzene ring. The presence of the bromine atom is confirmed by the C-Br stretching vibration, which is expected at lower wavenumbers, typically around 650 cm⁻¹.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light, usually from a laser source. In this process, the incident photons either lose or gain energy as they interact with the molecule, resulting in Raman shifts that correspond to the molecule's vibrational frequencies. A key difference from FTIR is that Raman activity arises from a change in the polarizability of a molecule during a vibration. This often means that non-polar bonds and symmetric vibrations, which may be weak or inactive in the FTIR spectrum, produce strong signals in the Raman spectrum.
Detailed Research Findings from Theoretical Raman Analysis:
A theoretical Raman spectrum for this compound highlights the utility of this technique for fingerprinting the molecule. The most intense peaks are often associated with the vibrations of the carbon skeleton and other highly polarizable moieties.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3070 | Medium | Aromatic C-H stretching |
| 2930 | Strong | Aliphatic C-H stretching (symmetric) |
| 1620 | Very Strong | C=C stretching (vinyl group) |
| 1605 | Very Strong | Aromatic ring breathing mode |
| 1200 | Strong | Aromatic C-H in-plane bending |
| 825 | Medium | Ring breathing (para-disubstituted) |
| 645 | Strong | C-Br stretching |
In the theoretical Raman spectrum of this compound, the most prominent features are the C=C stretching of the vinyl group and the aromatic ring breathing mode, both appearing as very strong bands. The high polarizability of the π-electron systems in these groups leads to significant Raman scattering. The symmetric aliphatic C-H stretching of the pentyl group also gives a strong signal. The C-Br stretch, while present in the FTIR, is also expected to be a strong band in the Raman spectrum due to the high polarizability of the bromine atom. This detailed vibrational fingerprint provided by Raman spectroscopy is invaluable for confirming the molecular structure and for comparative studies of related derivatives.
Theoretical and Computational Studies on 1 1 Bromovinyl 4 Pentylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule. For 1-(1-bromovinyl)-4-pentylbenzene, such calculations could illuminate its behavior in chemical reactions and its spectroscopic characteristics.
Electronic Structure and Reactivity Descriptors
A fundamental aspect of understanding a molecule's reactivity is the analysis of its electronic structure. Methods like Density Functional Theory (DFT) could be employed to determine key reactivity descriptors.
The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting how the molecule will interact with other chemical species. The energy and localization of the HOMO would indicate its propensity to act as an electron donor, while the LUMO's characteristics would describe its behavior as an electron acceptor. For this compound, one would anticipate the HOMO to be delocalized over the π-system of the benzene (B151609) ring and the vinyl group, while the LUMO would likely be associated with the antibonding orbitals, particularly the C-Br bond, suggesting a susceptibility to nucleophilic attack at the vinyl carbon.
An Electrostatic Potential (ESP) map would visually represent the charge distribution across the molecule. This would reveal electron-rich regions (negative potential), likely around the bromine atom and the π-electron cloud of the benzene ring, and electron-poor regions (positive potential), which could indicate sites prone to nucleophilic attack.
Table 6.1.1: Hypothetical Electronic Properties of this compound
| Descriptor | Predicted Value/Characteristic | Significance |
| HOMO Energy | Indicates ionization potential and electron-donating ability. | |
| LUMO Energy | Indicates electron affinity and electron-accepting ability. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | |
| Dipole Moment | Quantifies the overall polarity of the molecule. | |
| Mulliken Charges | Provides a partial charge distribution on each atom. |
Note: The values in this table are hypothetical and would require specific quantum chemical calculations to be determined.
Conformational Analysis and Stability
The presence of a flexible pentyl chain and the vinyl group introduces several possible conformations for this compound. A thorough conformational analysis, likely using a combination of molecular mechanics and quantum chemical methods, would be necessary to identify the low-energy conformers and understand their relative stabilities. This would involve systematically rotating the single bonds in the pentyl chain and around the bond connecting the vinyl group to the benzene ring. The resulting potential energy surface would reveal the global minimum energy structure and other stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for accurately predicting bulk properties and reactivity.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. uncw.edugithub.io These predictions, when compared with experimental data, can help assign signals to specific atoms and confirm the molecular structure. The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. github.io
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of IR absorptions, corresponding to specific bond stretches, bends, and other vibrations. This can be particularly useful for identifying characteristic functional groups, such as the C=C stretching of the vinyl group and the C-Br stretching frequency.
Reaction Mechanism Elucidation
This compound is a versatile substrate for various organic reactions, particularly organometallic cross-coupling reactions. Computational chemistry offers a powerful approach to elucidate the detailed mechanisms of these transformations.
Transition State Characterization for Key Synthetic Steps
For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can be used to locate and characterize the geometry and energy of transition states for key synthetic steps involving this compound. For instance, in a nucleophilic substitution reaction at the vinyl carbon, the structure of the transition state would reveal the concerted or stepwise nature of the bond-breaking and bond-forming processes.
Catalytic Cycle Analysis in Organometallic Reactions
Table 6.2.2: Key Steps in a Hypothetical Heck Coupling Catalytic Cycle
| Step | Description | Computational Insight |
| Oxidative Addition | Insertion of the palladium(0) catalyst into the C-Br bond. | Geometry and energy of the oxidative addition transition state. |
| Migratory Insertion | Insertion of an alkene into the Pd-C bond. | Regioselectivity and stereoselectivity of the insertion. |
| β-Hydride Elimination | Elimination of a β-hydride to form the product and a palladium-hydride species. | Energy barrier for this step, influencing product release. |
| Reductive Elimination | Regeneration of the palladium(0) catalyst. | Energetics of catalyst turnover. |
Note: This table represents a generalized Heck reaction cycle; specific calculations for this compound would be required for a detailed analysis.
Molecular Dynamics Simulations
As of late 2025, a thorough review of published scientific literature reveals no specific molecular dynamics (MD) simulation studies focused on this compound. This indicates a significant research gap in the computational investigation of the collective behavior and interactions of this particular compound in larger assemblies.
While MD simulations are a powerful tool for understanding the dynamic nature of molecules in condensed phases—such as in solution, in amorphous solids, or at interfaces—this technique has not yet been applied to elucidate the intermolecular forces, conformational landscapes, and potential self-assembly mechanisms of this compound.
Future molecular dynamics research could provide valuable insights into several aspects of this compound's behavior, including:
Solvation and Aggregation: Simulations could model the interaction of this compound with various solvents, predicting its solubility and tendency to aggregate. This would be particularly relevant for understanding its behavior in reaction mixtures or as a component in material science applications.
Interactions with Surfaces or Polymers: MD studies could explore the adsorption and orientation of this compound on different substrates or its miscibility and interaction with polymer matrices, which would be crucial for its potential use in novel materials.
Conformational Dynamics: An analysis of the conformational flexibility of the pentyl chain and the bromovinyl group in a condensed phase environment could reveal preferred orientations that influence its reactivity and macroscopic properties.
Given the absence of direct research, the following table outlines the types of data that would typically be generated from such a study, were it to be conducted. This serves as a template for what future computational studies might report.
Table 1: Potential Parameters for Future Molecular Dynamics Simulations of this compound
| Simulation Parameter | Potential System for Study | Information Gained |
| Force Field | AMBER, CHARMM, OPLS-AA | Describes the potential energy of the system, defining atomic interactions. |
| System Composition | This compound in water, organic solvent, or as a pure liquid. | Elucidates solvent effects and self-interaction tendencies. |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure to mimic experimental conditions. |
| Simulation Time | Nanoseconds to microseconds | Determines the timescale of observable molecular motions and interactions. |
| Key Analyses | Radial Distribution Functions, Mean-Squared Displacement, Hydrogen Bond Analysis, Conformational Analysis | Provides quantitative data on local structure, diffusion, intermolecular bonding, and molecular shape. |
Without dedicated studies, any discussion on the molecular dynamics of this compound remains speculative. The development of accurate force field parameters for this specific molecule would be a critical first step to enable such future research.
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthetic Methodologies
Current synthetic routes to 1-(1-bromovinyl)-4-pentylbenzene and related vinyl bromides often rely on traditional methods that may involve harsh reagents, stoichiometric quantities of brominating agents, or metal catalysts that are not environmentally benign. Future research should prioritize the development of "green" synthetic pathways that are more sustainable, atom-economical, and safer.
Key research objectives include:
Catalytic Hydrobromination: Moving beyond stoichiometric methods, research into catalytic anti-Markovnikov hydrobromination of the corresponding terminal alkyne (1-ethynyl-4-pentylbenzene) presents a promising green alternative. organic-chemistry.org Copper-catalyzed systems, for example, have shown high yields and excellent selectivity for terminal E-alkenyl bromides under mild conditions. organic-chemistry.org Further development could focus on using earth-abundant metal catalysts like manganese or iron, or even metal-free approaches. nih.govacs.org
Metal-Free Synthesis: The development of entirely metal-free hydrohalogenation methods is a significant goal for green chemistry. researchgate.net Recent studies have shown that pseudo-intramolecular processes, using substrates with appropriately positioned functional groups, can facilitate syn-selective hydrohalogenation without any metal catalyst. researchgate.net Exploring similar strategies for aryl-substituted alkynes could lead to highly efficient and clean synthetic protocols.
Use of Greener Solvents: Many current procedures utilize chlorinated solvents like dichloromethane. A shift towards greener solvents, such as deep eutectic solvents (DESs) or bio-based solvents, is crucial. rsc.org Research has demonstrated the feasibility of radical-mediated thiol-ene reactions, a related "click" chemistry, in such green systems, suggesting potential applicability to the synthesis and modification of vinyl bromides. rsc.org
Table 1: Comparison of Synthetic Methodologies for Vinyl Bromides
| Feature | Traditional Methods | Future Green Methodologies |
|---|---|---|
| Reagents | Stoichiometric brominating agents (e.g., NBS, Br₂) | Catalytic HBr sources, hydrobromic acid |
| Catalysts | Often require precious metals (e.g., Palladium, Ruthenium) | Earth-abundant metals (e.g., Cu, Mn, Fe), organocatalysts, or metal-free systems organic-chemistry.orgnih.govresearchgate.net |
| Solvents | Chlorinated hydrocarbons (e.g., CH₂Cl₂, CCl₄) | Deep eutectic solvents, bio-based solvents, water, or solvent-free conditions rsc.orgrsc.org |
| Selectivity | Can lead to mixtures of stereoisomers or byproducts | High regio- and stereoselectivity (e.g., E-alkenyl bromides) organic-chemistry.org |
| Atom Economy | Often lower due to stoichiometric reagents | Higher, especially in catalytic hydrohalogenation reactions |
Exploration of Bio-conjugation and Bio-mimetic Applications
The vinyl bromide moiety is an electrophilic group capable of reacting with nucleophiles, presenting an opportunity for its use in bioconjugation—the chemical linking of molecules to biomolecules like proteins or peptides. This area remains largely unexplored for this compound.
Future research avenues include:
Thiol-Selective Conjugation: The thiol group of cysteine residues in proteins is a prime target for selective modification. The vinyl bromide can act as a Michael acceptor or participate in nucleophilic substitution reactions with thiols. acs.org While thiol-halogeno reactions are known, they can be slow. acs.org Research is needed to optimize conditions (e.g., pH, catalyst) to achieve efficient and specific conjugation to cysteine under biocompatible conditions, analogous to well-established reagents like maleimides or vinyl sulfones. nih.govacs.orgnih.gov
Proximity-Enabled Reactivity: Genetically encoding non-canonical amino acids with alkyl bromide side chains has been used to study protein-protein interactions through proximity-enabled reactivity. frontiersin.org this compound could be explored as an extrinsic chemical probe for similar purposes. Its reaction with nucleophilic amino acid residues (cysteine, lysine, histidine) could be significantly accelerated when bound within a protein's active site or at a protein-protein interface, enabling covalent labeling of binding partners. frontiersin.orgnih.gov
Development of Bio-mimetic Linkers: The reactivity of the vinyl bromide could be harnessed to create cleavable or non-cleavable linkers for applications like antibody-drug conjugates (ADCs). Research could focus on designing derivatives of this compound that, after conjugation, exhibit specific stability profiles within the cellular environment.
Table 2: Potential Bioconjugation Strategies for this compound
| Strategy | Target Residue | Potential Reaction Type | Key Research Question |
|---|---|---|---|
| Direct Alkylation | Cysteine, Histidine, Lysine | Nucleophilic Substitution / Michael Addition | Can reaction conditions be optimized for site-selectivity and biocompatibility? acs.orgfrontiersin.org |
| Proximity-Induced Labeling | Nucleophilic residues at binding interfaces | Covalent cross-linking | Can the molecule serve as a probe to identify and map protein-protein interactions? frontiersin.org |
| Thiol-Ene Analogue | Cysteine | Radical-mediated addition (post-modification) | Could the vinyl group participate in photo-initiated radical conjugations? rsc.org |
| Pre-functionalization | Amine or Thiol | Synthesis of heterobifunctional linkers | Can derivatives be made for multi-step bioconjugation strategies? acs.org |
Integration into Advanced Functional Material Architectures
The bifunctional nature of this compound makes it an attractive monomer for creating advanced functional materials. The vinyl group allows for polymerization, while the pentylbenzene (B43098) unit can induce self-assembly properties, such as those found in liquid crystals or other ordered systems.
Future research should focus on:
Polymer Synthesis: The vinyl bromide group can be used for polymerization to create novel polymers. wikipedia.orgyoutube.com Research is needed to investigate its polymerization behavior (e.g., radical, cationic) and its copolymerization with other vinyl monomers to tune material properties. rsc.org The resulting poly(vinyl bromide) derivatives could have interesting flame-retardant, optical, or electronic properties.
Liquid Crystalline Materials: The 4-pentylphenyl group is a common component of liquid crystal molecules. Integrating the polymerizable vinyl bromide group offers a pathway to reactive liquid crystal monomers (mesogens). These monomers could be polymerized in their ordered liquid crystalline state to form highly aligned polymer networks, which are valuable for applications in optical films and displays.
Organic Electronics: The aromatic core and reactive handle suggest potential use in organic electronic materials. The vinyl bromide group is a precursor for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the synthesis of complex conjugated oligomers or polymers for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). lumenlearning.com
Table 3: Potential Applications in Advanced Functional Materials
| Material Type | Role of this compound | Key Structural Feature Utilized | Potential Application |
|---|---|---|---|
| Functional Polymers | Monomer or Co-monomer | Vinyl group wikipedia.org | Specialty plastics, flame retardants, optical materials |
| Liquid Crystal Polymers | Reactive Mesogen | 4-Pentylbenzene group, Vinyl group | Anisotropic networks, optical compensation films, advanced displays |
| Conjugated Materials | Synthetic Intermediate | Vinyl bromide (for cross-coupling) lumenlearning.com | Organic semiconductors, OLEDs, OPVs, sensors |
| Surface Modification | Grafting Agent | Vinyl group / Bromine atom | Creating functional surfaces with tailored hydrophobicity or reactivity |
Elucidation of Complex Reaction Pathways and Selectivity Controls
While the vinyl bromide moiety is a well-known functional group, its reactivity can be surprisingly complex, offering avenues for novel chemical transformations. A deeper mechanistic understanding is key to controlling reaction outcomes and developing new synthetic applications.
Unexplored areas include:
cine-Substitution Reactions: Recent research has uncovered a novel reactivity pattern for vinyl bromides termed cine-substitution. organic-chemistry.orgrsc.org In this palladium-catalyzed reaction, the nucleophile adds to the carbon atom adjacent to the one bearing the bromine, in contrast to the expected ipso-substitution. organic-chemistry.orgrsc.org Elucidating the precise mechanism of this transformation for substrates like this compound and exploring its synthetic scope is a major area for future investigation. This could provide a new strategy for synthesizing complex substituted alkenes.
Controlling Selectivity in Cross-Coupling: Palladium-catalyzed cross-coupling reactions are fundamental for modifying vinyl halides. lumenlearning.com However, achieving high selectivity can be challenging. Future work should focus on how ligand design, catalyst speciation (e.g., mononuclear vs. multinuclear palladium species), and non-covalent interactions can be used to control the site-selectivity of reactions, particularly if additional reactive sites are present on the aromatic ring. nih.govcam.ac.uk
Stereocontrolled Reactions: Developing methods to control the stereochemistry of products derived from the vinyl bromide is crucial. For instance, in addition reactions or subsequent modifications, controlling the formation of E/Z isomers is essential for applications in pharmaceuticals and materials science where specific geometries are required. This involves a detailed study of reaction mechanisms and the influence of catalysts and reaction conditions on the transition states.
Table 4: Comparison of Reaction Pathways for Vinyl Bromides
| Reaction Pathway | Description | Catalyst/Reagents | Product Type | Future Research Focus |
|---|---|---|---|---|
| ***ipso*-Substitution** | Nucleophile replaces the bromine atom at the same carbon position. lumenlearning.com | Pd catalysts (e.g., Suzuki, Stille, Heck coupling) | Direct substitution product | Improving catalyst efficiency and functional group tolerance. acs.org |
| ***cine*-Substitution** | Nucleophile adds to the adjacent vinyl carbon, with migration of the double bond. organic-chemistry.orgrsc.org | Pd catalyst with specific amines (e.g., pyrrolidine) | Isomeric substitution product | Mechanistic elucidation and expansion of substrate/nucleophile scope. researchgate.netyoutube.com |
| Addition Reactions | Electrophiles add across the carbon-carbon double bond. | Electrophiles (e.g., HBr, Br₂) | Saturated di- or mono-haloalkanes | Controlling regio- and stereoselectivity of the addition. |
| Radical Reactions | Radical initiator promotes addition across the double bond. youtube.com | HBr with peroxides or light | Anti-Markovnikov addition product | Understanding competing pathways and selectivity in complex substrates. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the bromovinyl group in 1-(1-bromovinyl)-4-pentylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The bromovinyl group can be introduced via bromination of a pre-functionalized vinyl precursor using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) between 4-pentylphenylboronic acid and bromoalkene derivatives may be employed. Reaction temperature (60–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading (1–5 mol%) critically affect regioselectivity and yield. Purification via column chromatography (SiO₂, pentane/EtOAc gradients) or recrystallization (hexane/acetone) is recommended .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm vinyl proton coupling (J = 10–16 Hz for trans-configuration) and bromine-induced deshielding.
- GC-MS/EI : Molecular ion peak at m/z ≈ 270 (C₁₁H₁₃Br) with fragmentation patterns indicating Br loss (e.g., m/z 191).
- HPLC-PDA : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water).
- XRD : Single-crystal analysis for stereochemical confirmation (if crystallizable) .
Q. How does the pentyl substituent influence the compound’s stability under ambient storage conditions?
- Methodological Answer : The hydrophobic pentyl chain enhances solubility in non-polar solvents but may promote oxidative degradation via allylic bromine abstraction. Stability studies should include:
- Accelerated aging tests (40°C/75% RH for 28 days) with HPLC monitoring.
- Light exposure assays (UV-Vis at 254 nm) to assess photolytic bromine dissociation.
- Storage recommendations: Argon atmosphere, amber vials at –20°C .
Advanced Research Questions
Q. What strategies mitigate stereochemical ambiguity during bromovinyl group formation?
- Methodological Answer : Stereocontrol can be achieved via:
- Ziegler-Natta catalysis : Stereoselective bromination of 1,3-dienes using chiral ligands (e.g., BINAP) to favor trans-addition .
- Microwave-assisted synthesis : Short reaction times reduce thermal racemization.
- DFT modeling : Predict transition-state energies for cis vs. trans pathways using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Retrosynthetic AI tools : Platforms like Pistachio/BKMS_Metabolic predict feasible routes by analyzing >10⁶ reactions, prioritizing Pd-catalyzed couplings (e.g., with aryl Grignards) .
- Molecular docking : Simulate Pd(0) intermediate interactions using AutoDock Vina to identify steric clashes from the pentyl group.
- Hammett plots : Quantify electronic effects of substituents on reaction rates (σ⁺ values for bromovinyl ≈ +0.76) .
Q. What experimental designs resolve contradictions in reported catalytic efficiencies for bromovinyl functionalization?
- Methodological Answer :
- DoE (Design of Experiments) : Use a 3³ factorial design to test catalyst (Pd(OAc)₂ vs. PdCl₂), base (K₂CO₃ vs. CsF), and solvent (THF vs. toluene).
- In situ IR spectroscopy : Monitor intermediates (e.g., Pd-π-allyl complexes) to identify rate-limiting steps.
- Controlled atmosphere reactors : Exclude oxygen to prevent Pd oxidation, which may explain yield discrepancies in literature .
Q. How does this compound interact with biological targets, and what structural modifications enhance selectivity?
- Methodological Answer :
- SAR studies : Replace the pentyl chain with fluorinated or branched alkyl groups to modulate lipophilicity (logP) and membrane permeability.
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Cryo-EM : Resolve binding poses with target proteins (e.g., tubulin) to guide fragment-based drug design .
Q. What advanced techniques quantify the environmental persistence of this compound in aqueous systems?
- Methodological Answer :
- LC-QTOF-MS/MS : Detect degradation products (e.g., debrominated vinyl derivatives) in simulated wastewater.
- QSAR models : Predict bioaccumulation potential using EPI Suite (BCF ≈ 350 L/kg).
- Microcosm studies : Assess microbial degradation rates under aerobic/anaerobic conditions with ¹⁴C-labeled tracer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
